(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester
Brand Name: Vulcanchem
CAS No.: 1187769-74-9
VCID: VC20844378
InChI: InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31)/t22-,23?,27-/m1/s1
SMILES: C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Molecular Formula: C28H24N2O5
Molecular Weight: 468.5 g/mol

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester

CAS No.: 1187769-74-9

Cat. No.: VC20844378

Molecular Formula: C28H24N2O5

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester - 1187769-74-9

Specification

CAS No. 1187769-74-9
Molecular Formula C28H24N2O5
Molecular Weight 468.5 g/mol
IUPAC Name benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Standard InChI InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31)/t22-,23?,27-/m1/s1
Standard InChI Key BLYNQWCAFUPIDB-AGAMRWJHSA-N
Isomeric SMILES C=C1CO[C@@H]2[C@@H](C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
SMILES C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Canonical SMILES C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5

Introduction

Chemical Structure and Nomenclature

Structural Identity

(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester belongs to the class of heterocyclic compounds containing both nitrogen and oxygen atoms within its bicyclic framework. This compound features a distinctive bicyclic structure with specific stereochemistry at the 6R and 7S positions, which is critical to its biological activity and chemical behavior. The molecule contains several functional groups including an ester moiety, an amide linkage, and a methylene group that contribute to its complex three-dimensional structure and reactivity patterns.

Alternative Nomenclature

The compound is also known by its IUPAC name: benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate . This systematic nomenclature provides a detailed description of the compound's structural components and stereochemical configuration. The benzhydryl group refers to the diphenylmethyl ester portion, while the benzamido group represents the benzoylamino functionality in the molecule . These naming conventions are essential for accurately identifying and distinguishing this compound in chemical databases and literature.

Identification Parameters

The compound is associated with specific identification parameters that facilitate its recognition and characterization in chemical research and pharmaceutical development. The table below summarizes these key identification parameters:

ParameterValue
CAS Number1187769-74-9
Molecular FormulaC28H24N2O5
Molecular Weight468.5 g/mol
Canonical SMILESC=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
InChI KeyBLYNQWCAFUPIDB-AGAMRWJHSA-N

These identification parameters provide essential information for researchers working with this compound, enabling precise characterization and documentation in scientific literature .

Physical and Chemical Properties

Physical Characteristics

The compound appears as a pale yellow solid under standard laboratory conditions, making it easily identifiable during isolation and purification processes . This solid form facilitates its handling and storage in research settings. The compound's color can serve as a preliminary indicator of purity, with high-purity samples typically exhibiting a consistent pale yellow hue . Any significant deviation from this appearance might indicate the presence of impurities or degradation products.

Solubility Profile

The solubility characteristics of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester are crucial for its application in various chemical processes and formulations. The compound demonstrates good solubility in chloroform and methanol, which are common solvents used in organic synthesis and pharmaceutical development . This solubility profile influences the selection of appropriate solvents for reactions involving this compound, as well as potential formulation strategies for any pharmaceutical applications.

Chemical Reactivity

The compound exhibits chemical reactivity patterns typical of molecules containing similar functional groups. Its reactivity is influenced by the presence of the ester, amide, and methylene functionalities within its structure. The molecule can participate in various chemical transformations including hydrolysis and amidation reactions under appropriate conditions. These reactions typically require careful control of parameters such as pH and solvent selection to achieve optimal results. The compound's stereochemistry also plays a crucial role in determining its reaction pathways and the stereoselectivity of products formed.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester involves advanced organic chemistry techniques that require careful control of reaction conditions to maintain stereochemical integrity. Multiple synthetic steps are typically necessary to introduce the various functional groups while ensuring precise stereochemical control. These complex synthetic pathways necessitate careful monitoring using analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm structural integrity at each stage.

Synthetic Optimization Considerations

Optimizing the synthesis of this compound requires careful attention to several critical factors:

FactorConsideration
Reagent SelectionChoice of appropriate reagents to ensure stereoselectivity
Reaction TemperatureTemperature control to minimize side reactions
Reaction TimeOptimization to maximize yield while minimizing degradation
Purification MethodEffective techniques to isolate the target compound
Scale-up ParametersModifications needed when increasing reaction scale

Each synthesis step must be optimized for high yield and purity, with particular attention to maintaining the correct stereochemistry at the critical 6R and 7S positions.

Biological Significance and Applications

Role in Antibiotic Development

One of the most significant aspects of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester is its role as an intermediate in the preparation of 1-oxacephem-based antibiotics . This class of antibiotics represents an important category of pharmaceutical compounds with significant clinical applications. The compound's specific stereochemistry and functional groups contribute to its utility in creating these bioactive molecules . Understanding its structure and reactivity is therefore crucial for researchers working in antibiotic development.

Research Applications

Beyond its role in antibiotic development, this compound serves as a valuable research tool in medicinal chemistry investigations. Its complex structure with defined stereochemistry makes it useful for studying structure-activity relationships in drug design. Researchers may utilize this compound as a starting point for creating libraries of related molecules with potentially enhanced biological activities. The compound's defined stereochemistry also makes it valuable for investigating how spatial arrangement affects biological activity in complex heterocyclic systems.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the compound's structure and stereochemistry. Proton (¹H) and carbon (¹³C) NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, while 2D NMR techniques can help establish connectivity between different parts of the structure. Mass spectrometry is also essential for confirming the molecular weight and fragmentation pattern characteristic of this compound.

Chromatographic Methods

Chromatographic techniques play a crucial role in assessing the purity of (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester and monitoring reactions involving this compound. High-Performance Liquid Chromatography (HPLC) is particularly useful for separating this compound from structurally related impurities or stereoisomers. The development of suitable HPLC methods would typically involve optimization of mobile phase composition, column selection, and detection parameters to achieve adequate resolution and sensitivity.

Structural Verification

Verification of the exact stereochemistry at the 6R and 7S positions represents a critical aspect of characterizing this compound. X-ray crystallography, when applicable, provides definitive evidence of the three-dimensional structure and absolute configuration. Additionally, circular dichroism spectroscopy might be employed to study the compound's chirality and confirm its stereochemical assignments. These complementary analytical approaches ensure accurate structural characterization of this stereochemically complex molecule.

Comparison with Related Compounds

Stereoisomeric Relationships

The (6R,7S) configuration of the compound represents a specific stereochemical arrangement that distinguishes it from related stereoisomers. The search results also mention a related compound with (2R,6R,7R) stereochemistry, which would exhibit different chemical and potentially different biological properties . The comparison between these stereoisomers illustrates the critical importance of stereochemistry in determining a compound's behavior and applications. Even subtle differences in the spatial arrangement of atoms can significantly impact chemical reactivity, binding affinity to biological targets, and pharmacological properties.

Structural Analogs

Various structural analogs of this compound may exist, featuring modifications to the core bicyclic system or the substituent groups. These analogs would be expected to exhibit related but distinct chemical and biological properties. Structure-activity relationship studies involving such analogs would be valuable for understanding which structural features are crucial for specific activities, particularly in the context of antibiotic development where this compound serves as an intermediate .

Future Research Directions

Synthetic Methodology Advancements

Future research might focus on developing improved synthetic methodologies for (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester, with emphasis on enhancing stereoselectivity, increasing yields, and reducing the environmental impact of the synthesis process. Alternative catalytic systems, green chemistry approaches, and continuous flow methods represent promising avenues for such advancements. Improved synthetic access to this compound would facilitate its broader application in pharmaceutical research.

Expanded Biological Evaluation

While the compound is known to serve as an intermediate in antibiotic synthesis, comprehensive biological screening might reveal additional applications in other therapeutic areas. Systematic evaluation of its activity against various biological targets, including enzymes, receptors, and cellular processes, could uncover novel applications beyond its current use. Such investigations would contribute to a more complete understanding of this compound's potential utility in medicinal chemistry.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies involving (6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester and systematic variations of its structure would provide valuable insights for drug design. These studies could identify which structural features are essential for specific biological activities and which can be modified to optimize properties such as potency, selectivity, and pharmacokinetics. Such knowledge would be particularly valuable for researchers working on the development of novel antibiotics and other therapeutic agents.

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